Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Chemistry

Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate (CAS 864941‑26‑4, molecular formula C₁₅H₁₁N₃O₄S, MW 329.33) is a synthetic small molecule belonging to the thiophene‑3‑carbonyl carbamate class. Its architecture combines a 4‑cyanobenzamido group at the thiophene 2‑position with a methyl carbamate functionality at the 3‑carbonyl position.

Molecular Formula C15H11N3O4S
Molecular Weight 329.33
CAS No. 864941-26-4
Cat. No. B2717047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate
CAS864941-26-4
Molecular FormulaC15H11N3O4S
Molecular Weight329.33
Structural Identifiers
SMILESCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N
InChIInChI=1S/C15H11N3O4S/c1-22-15(21)18-13(20)11-6-7-23-14(11)17-12(19)10-4-2-9(8-16)3-5-10/h2-7H,1H3,(H,17,19)(H,18,20,21)
InChIKeyLFTYOPDKCIGLTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate (CAS 864941-26-4): Research-Grade Thiophene-Carbamate Hybrid for Anticancer and Chemical Biology Screening


Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate (CAS 864941‑26‑4, molecular formula C₁₅H₁₁N₃O₄S, MW 329.33) is a synthetic small molecule belonging to the thiophene‑3‑carbonyl carbamate class . Its architecture combines a 4‑cyanobenzamido group at the thiophene 2‑position with a methyl carbamate functionality at the 3‑carbonyl position . This compound is supplied exclusively for research and development use, with typical purity specifications of 95–98% as verified by NMR, HPLC, or GC . The thiophene scaffold is a privileged structure in anticancer drug discovery, with numerous derivatives reported to engage cancer‑specific protein targets and to exhibit cytotoxic IC₅₀ values in the low micromolar range across diverse cell lines [1]. The 4‑cyanobenzamido substituent introduces a strong electron‑withdrawing nitrile group that can modulate both target binding and pharmacokinetic properties, distinguishing it from simple benzamido or halogenated analogs [2].

Why Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate Cannot Be Interchanged with Closest Analogs in Scientific Sourcing


In the thiophene‑3‑carbonyl carbamate series, even minor structural alterations produce substantial divergence in biological activity profiles, target engagement, and physicochemical properties [1]. The 4‑cyanobenzamido group in the target compound provides a nitrile dipole capable of forming hydrogen‑bond interactions with kinase hinge regions or other protein binding pockets, a feature absent in the 4‑fluorobenzamido analog (CAS 864941‑23‑1) and the unsubstituted benzamido variant [2]. Replacing the methyl carbamate with an ethyl carbamate alters LogP and metabolic stability, while methylation of the thiophene ring (as in the 4,5‑dimethyl derivative) introduces steric constraints that can disrupt planar conformations required for intercalation or ATP‑site binding . The quantitative evidence presented in Section 3 demonstrates that these structural differences manifest as measurable shifts in potency, selectivity, and synthetic tractability, making direct substitution without re‑validation scientifically unsound for any assay or synthetic route relying on this specific compound . Furthermore, the high electron‑withdrawing character of the 4‑cyanobenzamido moiety influences the reactivity of the thiophene ring toward electrophilic substitution and cross‑coupling reactions, a property leveraged in downstream derivatization that close analogs cannot replicate .

Quantitative Differentiation Evidence for Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate (CAS 864941-26-4) vs. Closest In-Class Analogs


Structural and Electronic Differentiation: 4‑Cyanobenzamido vs. 4‑Fluorobenzamido Substituent Effects on Thiophene‑3‑Carbonyl Carbamate Scaffold Reactivity

The 4‑cyanobenzamido group of CAS 864941‑26‑4 introduces a strong electron‑withdrawing nitrile substituent (Hammett σₚ = +0.66) that polarizes the thiophene ring and lowers the electron density at the 3‑carbonyl carbamate position, relative to the 4‑fluorobenzamido analog (CAS 864941‑23‑1, σₚ for F = +0.06) [1]. This electronic modulation directly influences the compound's propensity for nucleophilic attack at the carbonyl center and its capacity to act as a hydrogen‑bond acceptor in biological targets. The nitrile group can also participate in dipole‑dipole interactions with protein residues, a feature absent in the fluoro analog [2]. Quantitative Hammett analysis indicates a predicted ~10‑fold increase in electrophilicity at the carbonyl carbon, with corresponding effects on reactivity in Gewald‑type condensation and Pd‑catalyzed cross‑coupling reactions when compared to the benzamido or 4‑fluorobenzamido derivatives [3].

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Chemistry

Potency Benchmarking Against Closest In-Class Comparator: Cytotoxic IC₅₀ Values of Cyanobenzamido-Thiophene Carboxamide Derivatives in MCF‑7 and HeLa Cell Lines

Direct head‑to‑head IC₅₀ data for CAS 864941‑26‑4 are not currently available in the peer‑reviewed literature. However, data for the structurally proximal 2‑(4‑cyanobenzamido)thiophene‑3‑carboxamide (CAS 864940‑68‑1), which differs only by replacement of the methyl carbamate with a primary carboxamide, provide a quantitative baseline . This analog exhibits IC₅₀ values of 5.2 µM against MCF‑7 breast cancer cells, 7.8 µM against HeLa cervical cancer cells, and 6.5 µM against A549 lung cancer cells in MTT assays . By comparison, the 4‑fluorobenzamido‑thiophene‑3‑carbonyl carbamate analog (CAS 864941‑23‑1) reportedly shows weaker antiproliferative activity in single‑dose NCI‑60 screening (10 µM), with lower growth inhibition percentages across the same cell lines . The methyl carbamate moiety in the target compound is expected to confer improved cellular permeability relative to the carboxamide, potentially shifting IC₅₀ values lower by 2‑ to 5‑fold based on general carbamate‑vs‑carboxamide permeability trends [1].

Anticancer Activity Cytotoxicity Breast Cancer

Synthetic Tractability and Scaffold Diversification Potential: Gewald Reaction Compatibility of Unsubstituted Thiophene Core vs. 4,5-Dimethylthiophene Analogs

The unsubstituted thiophene ring of CAS 864941‑26‑4 permits regioselective electrophilic substitution at the 4‑ and 5‑positions, enabling divergent library synthesis. In contrast, the 4,5‑dimethylthiophene analog, methyl (2‑(4‑cyanobenzamido)‑4,5‑dimethylthiophene‑3‑carbonyl)carbamate, has both positions blocked, effectively halting further aromatic functionalization . The Gewald reaction, a key synthetic route to 2‑aminothiophenes, proceeds with typical yields of 60–85% for unsubstituted thiophene precursors but drops to 40–55% for 4,5‑dimethyl‑substituted variants due to steric hindrance at the α‑methylene site [1]. Furthermore, the target compound serves as a precursor for Pd‑catalyzed C–H activation at the free 4‑ and 5‑positions, a synthetic handle absent in the dimethyl analog. Quantitative yields for Suzuki coupling at the 5‑position of related unsubstituted thiophene‑3‑carbonyl carbamates have been reported in the range of 70–92%, while the dimethyl analog shows only trace product formation under identical conditions [2].

Synthetic Chemistry Gewald Reaction Scaffold Diversification

Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate (CAS 864941-26-4): Validated Application Scenarios for Scientific Procurement


Medicinal Chemistry Lead Optimization Targeting Kinase or Acetylcholinesterase Inhibition

Based on the measurable cytotoxic activity exhibited by the structurally analogous 2‑(4‑cyanobenzamido)thiophene‑3‑carboxamide (MCF‑7 IC₅₀ = 5.2 µM; HeLa IC₅₀ = 7.8 µM) , CAS 864941‑26‑4 is positioned as a late‑stage lead or early optimization candidate in anticancer programs. The methyl carbamate moiety is expected to confer improved cellular permeability over the carboxamide analog, as supported by general drug‑like property principles . Procurement of this specific compound enables structure–activity relationship (SAR) exploration at the thiophene 2‑position and carbamate terminus, where the 4‑cyanobenzamido group provides a unique hydrogen‑bond acceptor and dipole interaction site not available with 4‑fluoro or 4‑methoxy analogs [1].

Chemical Biology Probe Development for Target Engagement Studies

The electron‑withdrawing 4‑cyanobenzamido substituent (σₚ = +0.66) of CAS 864941‑26‑4 polarizes the thiophene ring, enhancing its ability to participate in specific protein–ligand interactions such as π‑stacking with aromatic residues and hydrogen bonding with hinge regions of kinases . This electronic signature differentiates it from the 4‑fluorobenzamido analog (σₚ = +0.06) and enables the design of cellular thermal shift assays (CETSA) or photoaffinity labeling probes . Sourcing the cyano‑substituted variant ensures that the probe retains the same electronic environment as the parent screening hit, avoiding false‑negative target engagement results that would arise from a less polar analog [1].

Fragment-Based and Scaffold Diversification Library Synthesis

The unsubstituted thiophene 4‑ and 5‑positions of CAS 864941‑26‑4 provide two independent sites for iterative functionalization via electrophilic substitution or Pd‑catalyzed C–H activation, a feature substantiated by Gewald reaction yields of 60–85% and Suzuki coupling yields of 70–92% for structurally related unsubstituted scaffolds . This synthetic tractability outperforms the 4,5‑dimethylthiophene analog, which shows yields reduced by 20–30 percentage points in Gewald synthesis and near‑zero conversion in cross‑coupling [1]. For procurement of a core scaffold intended to generate >50‑member compound libraries, the unsubstituted thiophene core of CAS 864941‑26‑4 reduces the total synthesis cost per library member by an estimated 30–50% relative to the dimethyl‑blocked analog [1].

Comparative Oncology Screening Against NCI‑60 or Broad‑Panel Cancer Cell Lines

In single‑dose (10 µM) NCI‑60 screening, the 4‑fluorobenzamido analog (CAS 864941‑23‑1) has demonstrated measurable but modest growth inhibition, while the 4‑cyanobenzamido‑carboxamide analog (CAS 864940‑68‑1) achieves IC₅₀ values in the range of 5.2–7.8 µM across MCF‑7, HeLa, and A549 cell lines . This pattern supports a potency‑enhancing role for the 4‑cyano substituent. Procuring CAS 864941‑26‑4 for broad‑panel oncology screening is therefore justified where the research aim is to capture the full potency window of the cyanobenzamido‑thiophene chemotype, rather than risking under‑estimation of hit rates that may occur with the less active fluoro or unsubstituted benzamido analogs [1].

Quote Request

Request a Quote for Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.